REACTION_CXSMILES
|
FC(F)(F)S(O)(=O)=O.[Cl:9][C:10]1[CH:16]=[CH:15][C:13]([OH:14])=[CH:12][C:11]=1[OH:17].Cl[CH2:19][CH2:20][C:21](O)=[O:22].[OH-].[Na+].Cl>>[Cl:9][C:10]1[CH:16]=[C:15]2[C:13](=[CH:12][C:11]=1[OH:17])[O:14][CH2:19][CH2:20][C:21]2=[O:22] |f:3.4|
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Name
|
|
Quantity
|
8 kg
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
1.6 kg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(O)C=C1)O
|
Name
|
|
Quantity
|
1.26 kg
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)O
|
Name
|
|
Quantity
|
1.1 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice water
|
Quantity
|
24 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
20 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reactor cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
did not exceed 10° C
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (12 L)
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
did not exceed 20° C
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred below 20° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
did not exceed 10° C
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred below 10° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (10 L)
|
Type
|
CUSTOM
|
Details
|
partially air-dried
|
Type
|
ADDITION
|
Details
|
added to a mixture of acetone (32 L) and water (40 L)
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
heated until a clear solution
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
This solution was then cooled to 5-10° C.
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (12 L)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(CCOC2=CC1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 kg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 208.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |